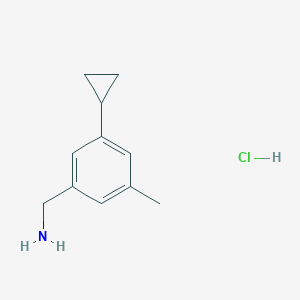
(3-环丙基-5-甲基苯基)甲胺;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.71.
科学研究应用
(3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride typically involves the reaction of 3-cyclopropyl-5-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of (3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow reactors and batch reactors, with careful control of temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
(3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
作用机制
The mechanism of action of (3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- (3-Cyclopropyl-5-methylphenyl)methanamine
- (3-Cyclopropyl-5-methylphenyl)methanol
- (3-Cyclopropyl-5-methylphenyl)acetic acid
Uniqueness
(3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride is unique due to its specific structural features, such as the cyclopropyl and methyl groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it valuable for specific research and industrial applications .
生物活性
(3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and applications in scientific research.
The synthesis of (3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride typically involves the reaction of 3-cyclopropyl-5-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. This process is often facilitated by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst. The resulting amine is subsequently treated with hydrochloric acid to form the hydrochloride salt.
The mechanism of action of (3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, acting as a ligand that binds to receptors or enzymes. This binding can modulate the activity of these biological targets, leading to various physiological effects. The exact pathways and targets vary depending on the context of use, but ongoing research aims to elucidate these interactions more clearly.
Pharmacological Properties
Research indicates that (3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride exhibits a range of pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi .
- Anticancer Potential : The compound has been investigated for its potential anticancer effects, particularly in modulating pathways associated with tumor growth and proliferation .
- Neuroprotective Effects : There is emerging evidence suggesting that derivatives of this compound may have neuroprotective properties, potentially useful in the context of neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the effects of (3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride on various cancer cell lines demonstrated significant inhibition of cell growth. The compound was tested against several lines, including breast and prostate cancer cells, showing IC50 values indicative of moderate potency. Further investigations are necessary to understand the underlying mechanisms and optimize its structure for enhanced efficacy .
Applications in Scientific Research
(3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride has diverse applications across multiple fields:
- Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.
- Biology : The compound is studied for its interactions with biomolecules, contributing to our understanding of cellular processes.
- Medicine : Investigated for potential therapeutic applications, particularly in drug development targeting specific diseases.
属性
IUPAC Name |
(3-cyclopropyl-5-methylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-4-9(7-12)6-11(5-8)10-2-3-10;/h4-6,10H,2-3,7,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYUJPBWPBYYKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CC2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














